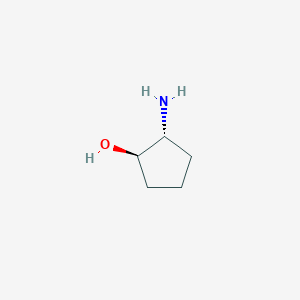

(1R,2R)-2-Aminocyclopentanol

Description

The exact mass of the compound (1R,2R)-2-Aminocyclopentanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1R,2R)-2-Aminocyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-2-Aminocyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFOUICIRBXFRC-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440241 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-03-7, 59260-76-3 | |

| Record name | (1R,2R)-2-Aminocyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-aminocyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of (1R,2R)-2-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1R,2R)-2-Aminocyclopentanol is a pivotal chiral building block in modern organic and medicinal chemistry. Its rigid cyclopentane framework, combined with the stereospecific arrangement of its amino and hydroxyl functionalities, imparts unique conformational properties that are instrumental in asymmetric synthesis and the development of novel therapeutics. This technical guide provides a comprehensive exploration of the structural characteristics of (1R,2R)-2-Aminocyclopentanol, delving into its stereochemistry, conformational landscape, and spectroscopic signature. By synthesizing theoretical principles with practical insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this versatile molecule, thereby facilitating its effective application in the synthesis of complex, biologically active compounds.

Introduction: The Significance of (1R,2R)-2-Aminocyclopentanol in Asymmetric Synthesis

Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. (1R,2R)-2-aminocyclopentanol, a chiral 1,2-amino alcohol, serves as a critical intermediate in the synthesis of a wide array of enantiomerically pure compounds.[1] Its value lies in its well-defined three-dimensional structure, which can be leveraged to control the stereochemical outcome of chemical reactions. This makes it an indispensable tool for medicinal chemists aiming to synthesize complex molecules with high stereospecificity, a crucial factor in developing effective and safe pharmaceuticals. The trans-arrangement of the amino and hydroxyl groups on the cyclopentane ring introduces a conformational rigidity that is key to its efficacy as a chiral auxiliary and a precursor to chiral ligands.

Molecular Structure and Stereochemistry

The fundamental structure of (1R,2R)-2-Aminocyclopentanol is characterized by a five-membered carbocyclic ring with two stereogenic centers at positions C1 and C2. The "(1R,2R)" designation defines the absolute configuration of these centers, signifying a trans relationship between the hydroxyl and amino groups.

Key Structural Features:

-

Molecular Formula: C₅H₁₁NO

-

Molecular Weight: 101.15 g/mol

-

Stereochemistry: Two chiral centers (C1 and C2) with R-configuration. The trans arrangement of the substituents is crucial for its conformational behavior and applications in asymmetric synthesis.

Conformational Analysis: The Pseudorotation of the Cyclopentane Ring

Unlike the more rigid cyclohexane ring, the cyclopentane ring is not planar and exists in a continuous state of flux between various puckered conformations to alleviate torsional strain. The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) forms. For substituted cyclopentanes like (1R,2R)-2-Aminocyclopentanol, the substituents' steric and electronic effects dictate the preferred conformation.

In the case of trans-1,2-disubstituted cyclopentanes, the molecule will adopt a conformation that minimizes steric interactions between the substituents and with the hydrogen atoms on the ring. The equilibrium between different envelope and twist conformers is rapid, but the presence of the bulky amino and hydroxyl groups will favor conformations where these groups occupy pseudo-equatorial positions to reduce steric hindrance.

Caption: Fig. 1: Simplified representation of the pseudorotation pathway for the cyclopentane ring, showing the interconversion between envelope and twist conformations.

The intramolecular hydrogen bonding between the amino and hydroxyl groups can also play a significant role in stabilizing certain conformations, further influencing the molecule's overall shape and reactivity.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of (1R,2R)-2-Aminocyclopentanol is essential for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The protons attached to the carbon atoms bearing the amino and hydroxyl groups (H1 and H2) are expected to appear as multiplets in the downfield region due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The coupling constants between H1, H2, and the adjacent protons can provide valuable insights into the dihedral angles and, consequently, the preferred conformation of the cyclopentane ring.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the cyclopentane ring. The carbons C1 and C2, bonded to the hydroxyl and amino groups respectively, will be shifted downfield compared to the other methylene carbons in the ring.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Melting Point (°C) | N/A (for free base) |

| Boiling Point (°C) | 179.4 ± 33.0 at 760 mmHg[2] |

| Density (g/cm³) | 1.1 ± 0.1[2] |

| Optical Rotation (for HCl salt) | [α]²⁰/D = -32° to -36° (c=1 in H₂O)[1] |

Table 1: Physical and Chemical Properties of (1R,2R)-2-Aminocyclopentanol and its Hydrochloride Salt.

Infrared (IR) Spectroscopy

The IR spectrum of (1R,2R)-2-Aminocyclopentanol is characterized by specific absorption bands corresponding to its functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

N-H Stretch: Primary amines typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-N Stretch: A medium to weak absorption band in the 1020-1250 cm⁻¹ range can be attributed to the C-N stretching vibration.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching of the secondary alcohol.

Mass Spectrometry (MS)

In mass spectrometry, the fragmentation pattern of (1R,2R)-2-Aminocyclopentanol can provide valuable structural information. Common fragmentation pathways for amino alcohols include the cleavage of the C-C bond adjacent to the oxygen or nitrogen atoms (alpha-cleavage), leading to the formation of stable immonium or oxonium ions. The loss of water or ammonia from the molecular ion may also be observed.

Synthesis and Chiral Resolution: Experimental Protocols

The enantiomerically pure form of (1R,2R)-2-Aminocyclopentanol is typically obtained through either stereoselective synthesis or the resolution of a racemic mixture.

Stereoselective Synthesis

One common approach involves the asymmetric aminohydroxylation of cyclopentene, which can be achieved using Sharpless asymmetric aminohydroxylation conditions. This method allows for the direct introduction of both the amino and hydroxyl groups in a stereocontrolled manner.

Caption: Fig. 2: A simplified workflow for the stereoselective synthesis of (1R,2R)-2-Aminocyclopentanol from cyclopentene.

Chiral Resolution of Racemic 2-Aminocyclopentanol

Resolution of a racemic mixture of 2-aminocyclopentanol is a widely used method to obtain the desired enantiomer. This can be accomplished through several techniques:

-

Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer of the amine can then be recovered by treating the separated diastereomeric salt with a base.

-

Enzymatic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The acylated and unacylated forms can then be separated.

Protocol: Enzymatic Kinetic Resolution of (±)-trans-2-Aminocyclopentanol

-

Enzyme Selection: A suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) is chosen for its ability to selectively acylate one enantiomer.

-

Reaction Setup: The racemic trans-2-aminocyclopentanol is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor (e.g., ethyl acetate) and the lipase are added to the solution.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature, and the progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (e.e.) of the unreacted amine and the acylated product.

-

Workup and Separation: Once the desired conversion (typically around 50%) is reached, the enzyme is filtered off. The acylated product and the unreacted (1R,2R)-2-aminocyclopentanol are then separated by column chromatography or extraction.

-

Hydrolysis (if necessary): If the desired enantiomer is the one that was acylated, the protecting acyl group is removed by hydrolysis to yield the pure amino alcohol.

Applications in Drug Development: A Cornerstone for Chiral Architectures

The well-defined stereochemistry and conformational rigidity of (1R,2R)-2-Aminocyclopentanol make it an invaluable chiral auxiliary and building block in the synthesis of numerous pharmaceutical compounds. Its trans-1,2-amino alcohol motif is a common feature in many biologically active molecules, including antiviral and anticancer agents.

For instance, derivatives of aminocyclopentanol are key components in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral drugs that mimic natural nucleosides and interfere with viral replication. The specific stereochemistry of the aminocyclopentanol core is often critical for the proper orientation of the molecule within the active site of the target viral enzyme.

Conclusion

(1R,2R)-2-Aminocyclopentanol stands as a testament to the importance of stereochemistry in modern chemistry and drug discovery. Its unique structural properties, arising from the trans-disposition of its functional groups on a conformationally dynamic cyclopentane ring, provide a powerful platform for the construction of complex chiral molecules. A thorough understanding of its conformational preferences and spectroscopic characteristics, as outlined in this guide, is paramount for its effective utilization. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of versatile chiral building blocks like (1R,2R)-2-Aminocyclopentanol will undoubtedly become even more prominent in the quest for novel and more effective therapeutic agents.

References

-

Chemsrc. (1R,2R)-2-Aminocyclopentanol | CAS#:68327-03-7. [Link]

-

PubChem. (1S,2R)-2-Aminocyclopentanol. [Link]

-

PubChem. (1R,2S)-2-aminocyclopentanol. [Link]

- Ghosh, A. K., & Cárdenas, E. (2010). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 51(49), 6435–6438.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

- Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.

-

Wikipedia. Chiral resolution. [Link]

- Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2007). Asymmetric Organic Synthesis with Enzymes. John Wiley & Sons.

-

National Institute of Standards and Technology. Cyclopentanol. In NIST Chemistry WebBook. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

Technical Whitepaper: (1R,2R)-2-Aminocyclopentanol as a Chiral Scaffold

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists. It prioritizes actionable protocols, mechanistic clarity, and data-driven characterization.[1]

Chemical Identity & Strategic Utility in Asymmetric Synthesis

Executive Summary & Structural Analysis

(1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7 for HCl salt) represents a privileged scaffold in medicinal chemistry and asymmetric catalysis.[1] Unlike its acyclic counterparts, the cyclopentane ring imposes a rigid conformational bias, locking the vicinal amine and hydroxyl groups into a fixed trans vector. This rigidity is thermodynamically favorable for bidentate chelation with transition metals (e.g., Cu, Zn, B), making it a superior chiral auxiliary compared to flexible amino alcohols.[1]

Stereochemical Definition: The (1R,2R) designation confirms the trans relationship between the substituents.

-

C1 (Hydroxyl): R-configuration

-

C2 (Amine): R-configuration

-

Vector: The functional groups orient on opposite faces of the ring plane (trans), but due to the envelope conformation of cyclopentane, they maintain a specific dihedral angle ideal for "bite" angles in ligand design.

Physicochemical Profile

The following data aggregates experimental values for the hydrochloride salt, the most stable and common commercial form.

| Property | Value / Characteristic | Context |

| Molecular Formula | C₅H₁₁NO[1][2][3][4] · HCl | Salt form |

| Molecular Weight | 137.61 g/mol | (Free base: 101.15 g/mol ) |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 179 – 181 °C | Sharp melting range indicates high purity |

| Specific Rotation | ||

| pKa (Amine) | ~9.6 – 9.8 (Predicted*) | Comparable to trans-2-aminocyclohexanol |

| pKa (Alcohol) | ~15.0 (Predicted) | Typical secondary alcohol |

| Solubility | High: Water, Methanol, DMSOLow: Hexanes, Toluene, DCM | Free base is soluble in DCM/Ether |

*Note: pKa values are estimated based on homologous trans-2-aminocyclohexanol data due to the lack of specific digitized datasets for the cyclopentyl analog.[1]

Synthetic Protocol: Enzymatic Resolution

While chemical resolution (e.g., using tartaric acid) is possible, Enzymatic Kinetic Resolution (EKR) is the industry standard for generating high enantiomeric excess (>99% ee) with scalable throughput.[1] The following protocol utilizes Candida antarctica Lipase B (CAL-B), known for its robustness and specific selectivity for the R-configured alcohol in cyclic systems.[1]

Mechanism of Resolution

The lipase follows the empirical Kazlauskas Rule , preferentially acylating the enantiomer where the hydroxyl group has the R-configuration.[1]

-

Substrate: rac-N-Boc-trans-2-aminocyclopentanol. (N-protection is critical to prevent amine interference).[1]

-

Fast Reaction: (1R,2R)-Alcohol

(1R,2R)-Acetate.[1] -

Slow/No Reaction: (1S,2S)-Alcohol remains unchanged.[1]

Step-by-Step Methodology

Reagents:

-

rac-trans-2-Aminocyclopentanol (10 mmol)[1]

-

Di-tert-butyl dicarbonate (

) (11 mmol)[1] -

Vinyl Acetate (Acyl donor, 5 eq)[1]

-

Immobilized CAL-B (Novozym 435®, 20 mg/mmol)[1]

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Dry)[1]

Protocol:

-

N-Protection: Dissolve racemic amine in DCM/NaOH to react with

. Isolate the rac-N-Boc intermediate via standard extraction (Yield >95%). -

Enzymatic Setup: Suspend the rac-N-Boc amine in dry MTBE. Add Vinyl Acetate and CAL-B beads.[1]

-

Incubation: Shake at 30–40°C. Monitor via Chiral HPLC.

-

Stop Point: When conversion reaches ~50% (typically 24-48h).[1]

-

-

Separation: Filter off the enzyme (can be recycled).[1] Evaporate solvent.[1]

-

Purification: Flash chromatography (Hexane/EtOAc) separates the (1S,2S)-Alcohol (more polar) from the (1R,2R)-Acetate (less polar).[1]

-

Hydrolysis (Target Retrieval): Treat the (1R,2R)-Acetate with LiOH/MeOH to yield pure (1R,2R)-N-Boc-2-aminocyclopentanol .

-

Deprotection: Standard TFA/DCM or HCl/Dioxane treatment yields the final (1R,2R)-2-Aminocyclopentanol HCl .[1]

Self-Validating Checkpoint

-

Verification: The (1R,2R) isomer (as HCl salt) must exhibit a negative optical rotation (

).[1] If the rotation is positive, you have isolated the (1S,2S) isomer.

Figure 1: Chemo-enzymatic workflow for isolating the (1R,2R) enantiomer from achiral precursors.[1]

Applications in Asymmetric Catalysis & Drug Development[3][5]

Ligand Design (The "Bite" Effect)

(1R,2R)-2-Aminocyclopentanol serves as a precursor for Oxazaborolidines (CBS catalyst analogs).[1] The rigid cyclopentane backbone restricts the conformational freedom of the 5-membered oxazaborolidine ring formed upon complexation with borane.[1]

-

Mechanism: The amine nitrogen coordinates to the Lewis acid (Boron), while the oxygen binds the substrate (or vice versa depending on specific catalyst design).[1]

-

Advantage: The trans-cyclopentyl backbone provides a steeper "chiral wall" than acyclic analogs, often enhancing enantioselectivity in the reduction of prochiral ketones.[1]

Medicinal Chemistry Utility

In drug discovery, this scaffold acts as a bioisostere for proline or 2-aminocyclohexanol.[1]

-

Fragment-Based Design: Used in the synthesis of glycosidase inhibitors (mimicking sugar hydroxyl patterns) and as a chiral core for GPCR ligands.[1]

-

Solubility Modulation: The amino-alcohol motif improves aqueous solubility (via H-bonding) compared to purely carbocyclic scaffolds.[1]

Figure 2: Bidentate coordination mode of the scaffold in asymmetric catalysis.

References

-

Enzymatic Resolution & Synthesis

-

Physical Properties & Characterization

-

Catalytic Applications

Sources

- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemblock.com [achemblock.com]

- 3. Buy (1S,2R)-2-Chloro-cyclopentanol | 20377-80-4 [smolecule.com]

- 4. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. achemblock.com [achemblock.com]

- 7. researchgate.net [researchgate.net]

physical properties of (1R,2R)-trans-2-Aminocyclopentanol

Title: Technical Guide: Physicochemical Profiling & Handling of (1R,2R)-trans-2-Aminocyclopentanol

Abstract This technical guide provides a comprehensive physicochemical analysis of (1R,2R)-trans-2-Aminocyclopentanol, a critical chiral building block in asymmetric synthesis and medicinal chemistry.[1] It details the compound's solid-state and solution-phase properties, distinguishing between the free base and its stable hydrochloride salt.[1] A self-validating experimental protocol for enantiomeric resolution via enzymatic kinetic resolution is presented, alongside strict handling procedures to maintain optical purity.[1][2]

Introduction & Chemical Identity

(1R,2R)-trans-2-Aminocyclopentanol is a vicinal amino alcohol possessing two stereogenic centers. Its rigid cyclopentane ring fixes the amine and hydroxyl groups in a specific spatial arrangement, making it an invaluable scaffold for the synthesis of chiral ligands (e.g., oxazolines, phosphine-oxazolines) used in asymmetric catalysis. In drug development, it serves as a pharmacophore in the design of glycosidase inhibitors and neuroactive agents.[2]

Chemical Structure & Identity:

-

Stereochemistry: Trans-configuration; (1R,2R) absolute configuration.[1][2]

-

Common Forms: Often handled as the Hydrochloride (HCl) salt due to the hygroscopic and oxidative instability of the free amine.[2]

Physicochemical Characterization

The following data aggregates experimental values for the commercially dominant Hydrochloride Salt form, with notes on the free base where applicable.

Table 1: Critical Physicochemical Constants (HCl Salt)

| Property | Value / Range | Condition / Note |

| CAS Number | 68327-11-7 | Specific for (1R,2R)-HCl salt [1][2] |

| CAS Number (Free Base) | 24035-67-6 | (1R,2R)-Free base (often oil/low melt solid) |

| Molecular Formula | C₅H₁₁NO[1][4] · HCl | MW: 137.61 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic |

| Melting Point | 191 – 196 °C | Decomposition often observed [1][3] |

| Specific Rotation | -32.0° to -36.0° | |

| Solubility | High: Water, MethanolLow: Ethyl Acetate, Hexane | Polar protic solvents preferred |

| pKa (Predicted) | ~9.5 (Amine), ~16 (Alcohol) | Typical for vicinal amino alcohols |

Key Technical Insight: The specific rotation is the primary metric for validating enantiomeric purity.[2] A rotation value less negative than -32° (e.g., -28°) often indicates partial racemization or the presence of the (1S,2S) enantiomer. The free base is prone to absorbing atmospheric CO₂ to form carbamates; thus, the HCl salt is the standard for storage and transport.[2]

Experimental Protocol: Enzymatic Kinetic Resolution

Context: While chemical resolution using tartaric acid is possible, it is often low-yielding.[1][2] The "Self-Validating" protocol below utilizes Lipase PS (Pseudomonas sp.) for the kinetic resolution of the racemic trans-azido alcohol precursor, followed by reduction.[1][2] This method ensures high enantiomeric excess (ee > 98%) through biological selectivity.[1][2]

Protocol: Lipase-Catalyzed Resolution & Reduction

Objective: Isolate (1R,2R)-trans-2-Aminocyclopentanol from racemic trans-2-azidocyclopentanol.

Reagents:

-

Racemic trans-2-azidocyclopentanol[1]

-

Vinyl Acetate (Acyl donor)[1]

-

Lipase PS (Amano Enzyme)[1]

-

Diisopropyl ether (Solvent)[1]

-

Pd/C (10%) and Hydrogen gas

Step-by-Step Methodology:

-

Enzymatic Acylation (The Filter):

-

Dissolve racemic trans-2-azidocyclopentanol (1.0 eq) in diisopropyl ether.

-

Add Vinyl Acetate (5.0 eq) and Lipase PS (500 mg/mmol substrate).[1][2]

-

Incubate at 30°C with orbital shaking.[1]

-

Validation Point: Monitor reaction via HPLC (Chiralcel OD-H column). The Lipase PS selectively acetylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-azido alcohol unreacted.

-

Stop reaction when conversion reaches 50% (typically 24-48h).

-

-

Separation:

-

Staudinger/Hydrogenation Reduction:

-

Salt Formation (Stabilization):

Workflow Visualization

The following diagram illustrates the logic flow for the isolation and verification of the (1R,2R) isomer.

Figure 1: Chemoenzymatic workflow for the isolation of (1R,2R)-trans-2-Aminocyclopentanol.

Handling & Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic.[1][2] Exposure to ambient moisture will lower the apparent melting point and alter the specific rotation calculation (due to weight error).[1][2]

-

Protocol: Weigh quickly in a low-humidity environment or glovebox.[1]

-

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Safety: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

ChemicalBook. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride Properties. (Accessed 2026).[1][2][3][6]

-

TCI Chemicals. Product Specification: (1R,2R)-2-Aminocyclopentanol Hydrochloride.[1][2][4][5] (Accessed 2026).[1][2][3][6]

-

Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride 97%.[1] (Accessed 2026).[1][2][3][6] [1]

-

Chem-Impex International. (1R,2R)-2-Aminocyclopentanol hydrochloride Data Sheet. (Accessed 2026).[1][2][3][6]

Sources

- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2S)-2-aminocyclopentanol | C5H11NO | CID 12886905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-2-amino-1-methyl-cyclopentanol 97% | CAS: 1400689-45-3 | AChemBlock [achemblock.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: (1R,2R)-2-Aminocyclopentanol Hydrochloride

Executive Summary & Chemical Identity

(1R,2R)-2-Aminocyclopentanol hydrochloride is a "privileged scaffold" in medicinal chemistry.[1] Unlike flexible linear amino alcohols, the cyclopentane ring imposes a rigid conformational bias, fixing the spatial vector of the amine and hydroxyl groups.[1] This rigidity lowers the entropic penalty of binding to protein targets (e.g., GPCRs, kinases) and enhances selectivity in asymmetric catalysis when used as a ligand backbone.[1]

This guide details the sourcing, synthesis, quality control, and application of this specific enantiomer.[1]

Core Chemical Data

| Property | Specification |

| CAS Number (Specific) | 68327-11-7 (HCl salt, 1R,2R) |

| Related CAS | 68327-04-8 (Racemic trans-HCl); 2408-85-7 (Free base 1R,2R) |

| IUPAC Name | (1R,2R)-2-Aminocyclopentan-1-ol hydrochloride |

| Molecular Formula | C₅H₁₁NO[1][2][3][4][5] · HCl |

| Molecular Weight | 137.61 g/mol |

| Stereochemistry | Trans configuration; (1R, 2R) absolute stereochemistry |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in THF |

| Optical Rotation |

Synthesis & Manufacturing Architecture

The synthesis of (1R,2R)-2-aminocyclopentanol is non-trivial due to the requirement for simultaneous control of diastereoselectivity (trans vs. cis) and enantioselectivity (1R,2R vs. 1S,2S).[1]

The "Trans" Challenge

Direct opening of cyclopentene oxide with ammonia inherently yields the trans-racemate (

Validated Synthetic Workflow (Graphviz)

The following diagram outlines the industrial standard route: Ring opening followed by Classical Resolution or Enzymatic Kinetic Resolution.[1]

Figure 1: Critical path for the synthesis of enantiopure (1R,2R)-2-aminocyclopentanol HCl.

Detailed Experimental Protocol

Objective: Isolation of (1R,2R)-2-aminocyclopentanol HCl from racemic trans-2-aminocyclopentanol via Tartrate Resolution.

Note: This protocol assumes the starting material is the racemic trans-amino alcohol, widely available commercially.

Reagents

-

Racemic trans-2-aminocyclopentanol (100 mmol)[1]

-

(+)-L-Tartaric acid (50 mmol) (Resolving agent)[1]

-

Ethanol (Absolute)[1]

-

HCl (4M in Dioxane or concentrated aqueous)[1]

Step-by-Step Methodology

-

Preparation of Tartrate Salt:

-

Dissolve 10.1 g (100 mmol) of racemic trans-2-aminocyclopentanol in 50 mL of hot absolute ethanol.

-

In a separate flask, dissolve 7.5 g (50 mmol) of (+)-L-Tartaric acid in 50 mL of hot ethanol.

-

Critical Step: Add the tartaric acid solution to the amine solution slowly while stirring at 60°C. The stoichiometry (0.5 eq) targets the formation of the less soluble diastereomeric salt.[1]

-

-

Crystallization (The Resolution):

-

Allow the mixture to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.

-

Filter the resulting white crystals.[1] These are predominantly the (1R,2R)-amine-L-tartrate salt.[1]

-

Recrystallization:[2] Recrystallize the solid from boiling ethanol/water (95:5) until the melting point is constant.[1]

-

-

Liberation of Free Base:

-

Formation of Hydrochloride Salt (CAS 68327-11-7):

Analytical Profiling & Quality Control (Self-Validating Systems)

To ensure the material is suitable for drug development, you must validate both chemical purity and stereochemical integrity.[1]

NMR Spectroscopy (Conformational Analysis)

The coupling constant (

-

Trans-isomer (1R,2R):

.[1] -

Cis-isomer (Meso):

.[1] -

Validation: If your H1 multiplet shows a large coupling constant (>7 Hz), you have significant cis impurity.[1]

Chiral HPLC Method[1]

-

Column: Chiralpak AD-H or OD-H.[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV at 210 nm (low absorption, high concentration required) or Refractive Index (RI).[1]

-

Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

QC Decision Logic

Figure 2: Quality Control Decision Matrix for Chiral Building Blocks.

Applications in Drug Discovery

The (1R,2R)-2-aminocyclopentanol scaffold is not merely a passive linker; it is a pharmacophore modulator.[1]

-

Conformational Restriction: In kinase inhibitors, replacing a linear ethylenediamine linker with this scaffold locks the molecule into a bioactive conformation, reducing the entropy loss upon binding to the ATP pocket.[1]

-

Organocatalysis: The free base is a precursor to chiral thiourea catalysts and ligands for asymmetric transfer hydrogenation.[1]

-

Glycosidase Inhibitors: The structure mimics the transition state of sugar hydrolysis, serving as a core for developing anti-diabetic agents.[1]

References

-

Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification.Link[1]

-

TCI Chemicals. Product Data Sheet: (1R,2R)-2-Aminocyclopentanol Hydrochloride (A2990).[1][4]Link[1]

-

Overman, L. E., & Sugai, S. (1985). A convenient synthesis of trans-2-aminocyclopentanol.[1] Journal of Organic Chemistry, 50(21), 4154–4155.[1] (Foundational synthesis protocol).

-

Jacobsen, E. N., et al. Kinetic Resolution of Epoxides via Highly Enantioselective Ring Opening.[1] Science.[1] (Mechanistic basis for epoxide resolution).

-

PubChem. Compound Summary for CID 16114817 (1R,2R-HCl Salt).Link[1]

Sources

- 1. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (1R,2R)-2-Aminocyclopentanol Hydrochloride | 68327-11-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

(1R,2R)-2-Aminocyclopentanol: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of a Constrained Chiral Synthon

In the landscape of asymmetric synthesis and pharmaceutical development, the strategic selection of chiral building blocks is paramount. Among these, vicinal amino alcohols represent a privileged scaffold due to their prevalence in biologically active molecules and their utility as precursors to high-performance chiral ligands and auxiliaries. (1R,2R)-2-Aminocyclopentanol, a conformationally constrained cyclic amino alcohol, has emerged as a particularly valuable synthon. Its rigid five-membered ring fixes the spatial relationship between the amine and hydroxyl groups, a structural feature that translates into high levels of stereocontrol in asymmetric transformations.

This technical guide provides an in-depth exploration of (1R,2R)-2-Aminocyclopentanol, moving beyond catalog specifications to offer field-proven insights for researchers, scientists, and drug development professionals. We will dissect its synthesis, elucidate its application in catalysis and medicinal chemistry, and provide actionable protocols to empower its effective use in the laboratory. This molecule is not merely a starting material; it is a key intermediate in the synthesis of carbocyclic nucleoside analogues with significant antiviral activity and serves as a foundational element for a host of powerful chiral auxiliaries.[1][2]

Physicochemical Properties and Stereochemical Integrity

The efficacy of a chiral building block is intrinsically linked to its physical properties and stereochemical purity. (1R,2R)-2-Aminocyclopentanol is typically supplied and handled as its hydrochloride salt to improve stability and solubility in aqueous media.[1]

Table 1: Physicochemical Data for (1R,2R)-2-Aminocyclopentanol Hydrochloride

| Property | Value | Source |

| CAS Number | 68327-11-7 | [1] |

| Molecular Formula | C₅H₁₁NO · HCl | [1][3] |

| Molecular Weight | 137.61 g/mol | [1][3] |

| Appearance | White to slightly yellow/orange crystalline powder | [1] |

| Melting Point | 179 - 181 °C (lit.) | [1] |

| Optical Rotation [α]²⁰D | -32° to -36° (c=1 in H₂O) | [1] |

| Storage Conditions | 2 - 8 °C, under inert gas | [1][3] |

The defining feature of this molecule is the trans configuration of the amino and hydroxyl groups on the cyclopentane ring. This specific (1R,2R) stereochemistry is the source of its chiral directing ability. The rigidity of the cyclopentane backbone minimizes conformational ambiguity, which is a critical factor in asymmetric induction. When incorporated into a chiral auxiliary or ligand, this fixed geometry creates a well-defined chiral environment, enabling high diastereo- or enantioselectivity in reactions at a separate prochiral center.

Strategic Synthesis: Accessing Enantiopure (1R,2R)-2-Aminocyclopentanol

The provision of enantiomerically pure (1R,2R)-2-Aminocyclopentanol is non-trivial. The choice of synthetic route depends heavily on factors such as scale, cost, available equipment, and the desired level of enantiopurity. Broadly, the approaches can be classified into two main strategies: resolution of racemic mixtures and direct asymmetric synthesis.

Kinetic Resolution: The Classical and Enzymatic Divide

Kinetic resolution remains a workhorse for the large-scale production of chiral molecules. This strategy relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral resolving agent or catalyst.

-

Classical Resolution: This involves the diastereomeric salt formation with a chiral acid (e.g., tartaric acid), followed by fractional crystallization. While effective, it can be labor-intensive and is theoretically limited to a 50% yield for the desired enantiomer.

-

Enzymatic Kinetic Resolution (EKR): A more efficient and sustainable approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic mixture.[4] For racemic trans-2-aminocyclopentanol, a lipase can selectively catalyze the acylation of the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted and allowing for separation. The use of vinyl acetate is a common and effective acyl donor in these resolutions.[5]

Causality in EKR: The high selectivity of enzymes like Candida antarctica lipase B (often immobilized as Novozym 435®) stems from the precise fit of one enantiomer into the enzyme's active site.[5] This "lock-and-key" mechanism ensures that only one enantiomer is positioned correctly for the catalytic residues to effect acylation, leading to high enantiomeric excess (ee) of the remaining, unreacted amino alcohol.

Asymmetric Synthesis: The Modern Approach

Direct asymmetric synthesis constructs the chiral centers with the desired stereochemistry from a prochiral starting material, avoiding the inherent 50% yield limitation of resolution.[6]

One powerful method involves a hetero-Diels-Alder reaction between cyclopentadiene and an in-situ generated nitrosyl compound.[7][8] This cycloaddition creates the cyclopentane ring with the required amino and hydroxyl precursors. Subsequent chemical and enzymatic steps, including a crucial lipase-catalyzed resolution of a key intermediate, are used to establish the final (1R,2R) stereochemistry with high optical purity.[7][8] Other advanced methods, such as asymmetric aminohydroxylation of cyclopentene or multi-step syntheses starting from the chiral pool (e.g., Garner's aldehyde), represent alternative, albeit often more complex, routes.[9][10]

Workflow Diagram: Selecting a Synthetic Strategy

The following diagram outlines a decision-making framework for selecting an appropriate synthetic route based on common project requirements.

Caption: Convergent synthesis of a carbocyclic nucleoside.

Experimental Protocol: Enzymatic Kinetic Resolution of rac-trans-2-Aminocyclopentanol

This protocol is a representative example of an enzymatic kinetic resolution to obtain (1R,2R)-2-aminocyclopentanol. It is designed to be a self-validating system where reaction progress and enantiomeric excess can be monitored by chiral chromatography (HPLC or GC).

Objective: To resolve racemic trans-2-aminocyclopentanol via lipase-catalyzed acylation to isolate enantiopure (1R,2R)-2-aminocyclopentanol.

Materials:

-

rac-trans-2-Aminocyclopentanol (1.0 eq)

-

Immobilized Lipase B from Candida antarctica (Novozym 435®)

-

Vinyl Acetate (0.6 eq)

-

Anhydrous organic solvent (e.g., Toluene or THF)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add rac-trans-2-aminocyclopentanol (1.0 eq) and anhydrous toluene (to achieve a ~0.2 M concentration).

-

Enzyme Addition: Add Novozym 435® (typically 10-20% by weight relative to the substrate).

-

Acyl Donor Addition: Add vinyl acetate (0.6 equivalents) dropwise to the stirred suspension at room temperature. Causality Note: Using slightly more than 0.5 equivalents of the acyl donor ensures the reaction can proceed to ~50% conversion, maximizing the yield and ee of the unreacted enantiomer.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

-

Workup - Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Workup - Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired (1R,2R)-2-aminocyclopentanol and the acylated (1S,2S)-N-acetyl-2-aminocyclopentanol.

-

Purification: Separate the free amino alcohol from the acetylated amide. This can typically be achieved by silica gel column chromatography or by an acid-base extraction. The amide is neutral, while the desired amino alcohol can be protonated and extracted into an aqueous acid layer, then liberated by basification and re-extracted into an organic solvent.

-

Characterization: Dry the purified product over Na₂SO₄, filter, and concentrate to yield (1R,2R)-2-aminocyclopentanol. Confirm identity via NMR and MS. Crucially, determine the enantiomeric excess (ee) using a suitable chiral chromatography method.

Safety and Handling

(1R,2R)-2-Aminocyclopentanol hydrochloride is a chemical reagent and should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is classified as an irritant; avoid contact with skin and eyes and inhalation of the powder. Store in a tightly sealed container in a cool, dry place (2-8 °C) as recommended. [1]

Conclusion and Future Outlook

(1R,2R)-2-Aminocyclopentanol has solidified its position as a high-value building block in modern organic synthesis. Its conformationally rigid backbone is the key to its success, enabling predictable and high levels of stereocontrol in applications ranging from chiral auxiliaries to the synthesis of complex, life-saving pharmaceuticals. The development of efficient enzymatic and asymmetric synthetic routes has made this synthon more accessible, paving the way for its broader application. [11]As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic importance of foundational building blocks like (1R,2R)-2-aminocyclopentanol will undoubtedly increase, driving further innovation in its synthesis and application.

References

- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

Nowak, I., & Poznański, J. (2023). Synthesis and applications of cyclonucleosides: an update (2010–2023). Monatshefte für Chemie - Chemical Monthly.[Link]

-

Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis.[Link]

-

ChemBK. (1R,2R)-2-aminocyclopentanol hydrochloride - Physico-chemical Properties.[Link]

-

Nikolaev, A. G., & Galkina, O. S. (2022). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry.[Link]

-

International Journal of Current Pharmaceutical Analysis. Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material.[Link]

-

Lookchem. cis-(1S,2R)-2-Aminocyclopentanol hydrochloride.[Link]

-

PubChem. (1R,2S)-2-aminocyclopentanol.[Link]

-

PubChem. (1S,2R)-2-Aminocyclopentanol.[Link]

-

Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry.[Link]

-

Reddy, G. S., & Kumar, P. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry.[Link]

-

Padwa, A., et al. (1997). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry.[Link]

-

Wikipedia. Chiral auxiliary.[Link]

-

Almendros, P., & Martínez-López, J. A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. Organic Letters.[Link]

-

Szymańska, K., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules.[Link]

-

Wikipedia. Carbocyclic nucleoside.[Link]

-

Waser, M., & Herchl, R. (2012). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Beilstein Journal of Organic Chemistry.[Link]

-

Meggers, E., & Wang, H. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Nature Communications.[Link]

-

Vikhrankar, P. M., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy.[Link]

-

Giguere, J. R., et al. (2020). Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinylidene Insertion into Cyclopropanone Equivalents. ChemRxiv.[Link]

-

ResearchGate. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.[Link]

-

Beilstein Archives. Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides.[Link]

-

National Center for Biotechnology Information. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.[Link]

-

National Center for Biotechnology Information. Cobalt-assisted route to rare carbocyclic C-ribonucleosides.[Link]

-

Bódalo, A., et al. (2011). Kinetic Resolution of (R,S)-2-butanol Using Enzymatic Synthesis of Esters. Applied Biochemistry and Biotechnology.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate | MDPI [mdpi.com]

- 5. Kinetic resolution of (R,S)-2-butanol using enzymatic synthesis of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in asymmetric synthesis via cyclopropanol intermediates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of (1R,2R)-2-Aminocyclopentanol: A Technical Guide to NMR and IR Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminocyclopentanols

(1R,2R)-2-Aminocyclopentanol is a chiral amino alcohol that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid cyclopentane core and defined stereochemistry are pivotal in designing ligands for receptors and enzymes, making it a valuable synthon in drug discovery and development. The precise characterization of this molecule is paramount to ensure the stereochemical integrity and purity of subsequent, more complex pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous structural elucidation and quality control of such chiral building blocks.

This technical guide provides an in-depth exploration of the NMR and IR spectroscopic data for (1R,2R)-2-Aminocyclopentanol. In the absence of publicly available experimental spectra for this specific enantiomer, this guide will leverage predicted spectroscopic data, experimental data from the closely related achiral parent compound, cyclopentanol, and fundamental spectroscopic principles to provide a comprehensive analytical framework. The focus will be on not just presenting the data, but on explaining the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Molecular Structure and Stereochemistry

The structure of (1R,2R)-2-Aminocyclopentanol features a five-membered carbocyclic ring with two adjacent stereocenters at positions 1 and 2. The "(1R,2R)" designation indicates a trans relationship between the amino and hydroxyl groups. This specific stereoisomer is critical for its utility in asymmetric synthesis.

Caption: 2D representation of (1R,2R)-2-Aminocyclopentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the molecular structure and stereochemistry.

Predicted ¹H NMR Spectral Data for (1R,2R)-2-Aminocyclopentanol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H1 (CH-OH) | ~3.8 - 4.2 | Multiplet | 1H |

| H2 (CH-NH₂) | ~3.0 - 3.4 | Multiplet | 1H |

| H3, H3' (CH₂) | ~1.6 - 1.9 | Multiplet | 2H |

| H4, H4' (CH₂) | ~1.4 - 1.7 | Multiplet | 2H |

| H5, H5' (CH₂) | ~1.7 - 2.0 | Multiplet | 2H |

| OH | Variable | Broad Singlet | 1H |

| NH₂ | Variable | Broad Singlet | 2H |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹H NMR Spectrum:

-

CH-OH and CH-NH₂ Protons: The protons on the carbons bearing the hydroxyl (H1) and amino (H2) groups are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the electronegative oxygen and nitrogen atoms. Their signals will appear as complex multiplets due to coupling with each other and with the adjacent methylene protons.

-

Methylene Protons (H3, H4, H5): The methylene protons of the cyclopentane ring will appear as a series of overlapping multiplets in the upfield region of the spectrum. The diastereotopic nature of the protons on each methylene group (due to the chiral centers) can lead to complex splitting patterns.[1]

-

OH and NH₂ Protons: The chemical shifts of the hydroxyl and amino protons are highly variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange.[2] They typically appear as broad singlets. To confirm their assignment, a D₂O exchange experiment can be performed, which will cause these signals to disappear from the spectrum.

Predicted ¹³C NMR Spectral Data for (1R,2R)-2-Aminocyclopentanol

The predicted ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-OH) | ~75 - 80 |

| C2 (CH-NH₂) | ~58 - 63 |

| C3 | ~30 - 35 |

| C4 | ~20 - 25 |

| C5 | ~32 - 37 |

Disclaimer: These are predicted values and may differ from experimental results.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

C1 and C2: The carbons directly attached to the electronegative oxygen and nitrogen atoms (C1 and C2) are significantly deshielded and will appear at the lowest field (highest ppm values) in the aliphatic region.

-

C3, C4, and C5: The remaining methylene carbons of the cyclopentane ring will appear in the upfield region, with their specific chemical shifts influenced by their proximity to the functional groups. Due to the chirality of the molecule, all five carbon atoms are chemically non-equivalent and should give rise to five distinct signals.[3]

Experimental NMR Data for Cyclopentanol (Analogue)

For comparative purposes, the experimental ¹H and ¹³C NMR data for the parent achiral compound, cyclopentanol, is presented below. This provides a baseline for understanding the signals arising from the cyclopentane ring system.

¹H NMR of Cyclopentanol (CDCl₃, 89.56 MHz) [4]

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH-OH | 4.31 | Multiplet |

| OH | 2.03 | Singlet |

| CH₂ | 1.31 - 2.00 | Multiplet |

¹³C NMR of Cyclopentanol (CDCl₃) [5]

| Carbon | Chemical Shift (δ, ppm) |

| CH-OH | 73.4 |

| CH₂ (adjacent to CH-OH) | 35.5 |

| CH₂ (remote from CH-OH) | 23.6 |

The presence of the amino group in (1R,2R)-2-Aminocyclopentanol will influence the chemical shifts of the adjacent protons and carbons compared to cyclopentanol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Expected IR Absorptions for (1R,2R)-2-Aminocyclopentanol

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretching | 3300 - 3500 | Medium (two bands for primary amine) |

| C-H (sp³ Aliphatic) | Stretching | 2850 - 3000 | Strong |

| N-H (Amine) | Bending | 1590 - 1650 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Strong |

| C-N (Amine) | Stretching | 1020 - 1250 | Medium to Weak |

Interpretation of the Expected IR Spectrum:

-

O-H and N-H Stretching Region: The most prominent feature in the IR spectrum of (1R,2R)-2-Aminocyclopentanol will be the broad absorption in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.[6] Overlapping with this will be the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands for the symmetric and asymmetric stretches.[7]

-

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclopentane ring.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions from C-C, C-O, and C-N stretching and bending vibrations. This region is unique for every molecule and can be used for definitive identification by comparison with a reference spectrum.

Experimental IR Spectrum of Cyclopentanol (Liquid Film)

The experimental IR spectrum of cyclopentanol provides a reference for the absorptions associated with the cyclopentyl alcohol moiety.[8]

| Vibrational Mode | Absorption (cm⁻¹) |

| O-H Stretching | ~3350 (broad) |

| C-H Stretching | ~2960, ~2870 |

| C-O Stretching | ~1060 |

The spectrum of (1R,2R)-2-Aminocyclopentanol would be expected to show these characteristic alcohol absorptions in addition to the distinct absorptions of the primary amine group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.

NMR Sample Preparation and Data Acquisition

Caption: A typical workflow for NMR spectroscopic analysis.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's resonances.[9] For (1R,2R)-2-Aminocyclopentanol, chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar samples or to observe exchangeable protons, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[10]

-

Concentration: A concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the low natural abundance of the ¹³C isotope.[11]

-

Locking and Shimming: The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability during the experiment. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to obtain sharp, well-resolved peaks.[12]

IR Spectroscopy Sample Preparation and Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid and liquid samples in Fourier-transform infrared (FTIR) spectroscopy.

Caption: A streamlined workflow for ATR-FTIR analysis.

Causality in Experimental Choices:

-

ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation (no need to make KBr pellets) and provides high-quality spectra. The IR beam interacts with the sample at the surface of the ATR crystal, making it ideal for analyzing small amounts of material.

-

Background Spectrum: A background spectrum of the empty ATR crystal is collected before the sample is analyzed. This is then subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).

Conclusion

The spectroscopic characterization of chiral building blocks like (1R,2R)-2-Aminocyclopentanol is fundamental to ensuring the quality and stereochemical purity of advanced pharmaceutical intermediates. While experimental spectra for this specific molecule are not widely disseminated, a thorough understanding of spectroscopic principles, coupled with predicted data and analysis of analogous compounds, provides a robust framework for its structural verification. This guide has detailed the expected ¹H NMR, ¹³C NMR, and IR spectral features of (1R,2R)-2-Aminocyclopentanol, explained the rationale behind spectral interpretation, and provided validated protocols for data acquisition. By following these guidelines, researchers, scientists, and drug development professionals can confidently employ NMR and IR spectroscopy for the critical characterization of this and other vital chiral synthons.

References

-

Reddit. (2022). Why does cyclopentanol have 6 H NMR signals? [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

NIST. (n.d.). Cyclopentanol. In NIST Chemistry WebBook. [Link]

- Reusch, W. (2013). Infrared Spectroscopy. In Virtual Textbook of Organic Chemistry.

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. [Link]

-

University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

-

ATDBio. (n.d.). Cyclopentanol | C5H10O | MD Topology | NMR | X-Ray. [Link]

-

PubChem. (n.d.). (1S,2R)-2-Aminocyclopentanol. [Link]

-

ResearchGate. (2021). Calculation of 13C NMR Spectra of Pentanol and its Esters as an Example of Effective Application of Additivity of Chemical Shift Increments for Attributed Signals in Aliphatic Compounds Spectra. [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

-

YouTube. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

NIST Chemistry WebBook. (n.d.). Cyclopentanol. [Link]

-

Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. [Link]

-

NIST Chemistry WebBook. (n.d.). Cyclopentanol, 3-methyl-. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol. [Link]

-

PolyPeptide Group. (n.d.). NMR sample preparation guidelines. [Link]

-

ResearchGate. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

NIST Chemistry WebBook. (n.d.). Cyclopentanol. [Link]

Sources

- 1. Reddit - Prove your humanity [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Cyclopentanol(96-41-3) 1H NMR [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. Cyclopentanol [webbook.nist.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. organomation.com [organomation.com]

initial exploratory reactions with (1R,2R)-2-Aminocyclopentanol

Technical Guide: Strategic Derivatization & Exploratory Workflows for (1R,2R)-2-Aminocyclopentanol

Executive Summary

(1R,2R)-2-Aminocyclopentanol (CAS: 68327-11-7) represents a privileged, conformationally restricted scaffold in medicinal chemistry and asymmetric catalysis. Unlike its flexible acyclic counterparts or the strain-free cyclohexane analogs, this trans-1,2-amino alcohol offers a unique "envelope" geometry that rigidly directs substituents in 3D space.

This guide details the initial exploratory reactions required to activate, protect, and utilize this scaffold. It prioritizes workflows that maintain stereochemical integrity while accessing high-value derivatives: chiral auxiliaries (oxazolidinones) , ligand precursors (Schiff bases) , and protected building blocks (N-Boc/Cbz) .

Part 1: Structural Analysis & Reactivity Profile

Stereochemical Imperative: The (1R,2R) configuration places the amino and hydroxyl groups in a trans relationship.

-

Conformation: In the cyclopentane ring, trans-1,2-substituents typically adopt a pseudo-equatorial/pseudo-equatorial arrangement to minimize steric strain, though the ring puckering (envelope) is dynamic.

-

Reactivity Implication: The trans geometry facilitates the formation of tridentate ligands (where the metal center bridges the N and O) but imposes ring strain if cyclized into trans-fused bicyclic systems (e.g., trans-fused oxazolidinones).

Handling the Salt Form: The compound is frequently supplied as the hydrochloride salt.

-

Protocol: Free-basing is required for nucleophilic attacks (e.g., acylation).

-

Caution: Small amino alcohols are highly water-soluble. Extraction of the free base requires polar organic solvents (e.g., DCM/Isopropanol 3:1) or continuous extraction.

Part 2: Primary Exploratory Workflows

Workflow A: Chemoselective N-Functionalization (The "Handle")

The most common entry point is the selective protection of the nitrogen to allow subsequent modification of the hydroxyl group or to use the molecule as a fragment in drug design.

Protocol 1: Selective N-tert-Butoxycarbonyl (Boc) Protection

-

Objective: Protect amine without acylating the alcohol.

-

Mechanism: Nucleophilic attack of the amine on the carbonyl of Boc₂O. The amine is significantly more nucleophilic than the alcohol.

| Parameter | Specification | Rationale |

| Reagent | Boc₂O (0.95 - 1.05 eq) | Slight excess ensures completion; avoid large excess to prevent O-Boc formation. |

| Base | Et₃N or DIPEA (2.0 eq) | Neutralizes the HCl salt and scavenges protons. |

| Solvent | DCM or THF (0°C to RT) | Non-nucleophilic; DCM solubilizes the carbamate product well. |

| Monitoring | Ninhydrin Stain | Disappearance of the free amine (purple/red spot) indicates completion. |

Step-by-Step:

-

Suspend (1R,2R)-2-aminocyclopentanol HCl (10 mmol) in DCM (30 mL).

-

Add Et₃N (22 mmol) dropwise at 0°C. The suspension should clear as the free base forms.

-

Add Boc₂O (10.5 mmol) dissolved in DCM (5 mL) dropwise over 15 minutes.

-

Warm to Room Temperature (RT) and stir for 4 hours.

-

Validation: TLC (5% MeOH in DCM). Product R_f ~ 0.5; Starting material R_f ~ 0.1.

-

Workup: Wash with 5% citric acid (removes unreacted amine/base), then brine. Dry over Na₂SO₄.

Workflow B: Ligand Scaffold Construction (The "Application")

The trans-1,2-amino alcohol motif is a precursor to "Jacobsen-type" or "Salen-type" ligands, used extensively in asymmetric catalysis (e.g., enantioselective additions to aldehydes).

Protocol 2: Salicylaldimine Condensation (Schiff Base Formation)

-

Objective: Create a chiral tridentate ligand.

-

Causality: The condensation releases water. The trans backbone prevents the ligand from becoming planar around a metal center, inducing a "stepped" conformation that transfers chirality to the substrate.

Step-by-Step:

-

Dissolve the free base of (1R,2R)-2-aminocyclopentanol (5 mmol) in absolute Ethanol (15 mL).

-

Add 3,5-di-tert-butylsalicylaldehyde (5 mmol).

-

Reflux for 4–6 hours. The solution typically turns bright yellow (imine formation).

-

Self-Validating Step: Cool to 0°C. The product often precipitates as a yellow solid. If not, reduce volume in vacuo.

-

Analytics: ¹H NMR will show the imine proton (–CH=N–) typically around δ 8.3–8.5 ppm.

Workflow C: Cyclic Carbamate Formation (The "Scaffold")

Cyclization to the 2-oxazolidinone creates a rigid chiral auxiliary. Note that forming a trans-fused [3.3.0] system (trans-cyclopentano[d]oxazolidin-2-one) introduces strain compared to the cis-fused analog, but it is synthetically accessible and useful for specific stereocontrol.

Protocol 3: CDI-Mediated Cyclization

-

Reagent: 1,1'-Carbonyldiimidazole (CDI). Phosgene is too hazardous for initial exploratory work; Triphosgene is a valid alternative.

-

Mechanism: Activation of the alcohol followed by intramolecular amine attack (or vice versa).

| Parameter | Specification | Rationale |

| Reagent | CDI (1.2 eq) | Activates both N and O, effectively inserting a carbonyl bridge. |

| Solvent | THF (Anhydrous) | Promotes solubility of the intermediate imidazole species. |

| Temperature | Reflux (66°C) | Required to overcome the activation energy of the strained trans-fusion. |

Step-by-Step:

-

Dissolve (1R,2R)-2-aminocyclopentanol free base (5 mmol) in dry THF (20 mL).

-

Add CDI (6 mmol) in one portion.

-

Heat to reflux for 12 hours.

-

Validation: IR spectroscopy is critical here. Look for the cyclic carbamate C=O stretch at ~1750 cm⁻¹. (Acyclic carbamates are typically ~1700 cm⁻¹).

-

Purification: Flash chromatography (EtOAc/Hexanes).

Part 3: Visualization of Exploratory Pathways

The following diagram illustrates the divergent reactivity of the (1R,2R) scaffold.

Caption: Divergent synthesis pathways from the (1R,2R) core: N-protection (Green), Ligand synthesis (Yellow), and Cyclization (Red).

Part 4: Analytical Benchmarks (Self-Validation)

To ensure the integrity of your exploratory reactions, compare your results against these expected benchmarks.

| Feature | (1R,2R)-Start Material | N-Boc Derivative | Oxazolidinone (Cyclic) |

| ¹H NMR (C-H) | Methine protons (CH-N, CH-O) distinct multiplet at δ 2.8–3.8 ppm. | Methyl singlet (t-Butyl) at δ 1.44 ppm (9H). | Downfield shift of CH-O due to acylation. |

| IR Spectroscopy | Broad OH/NH stretch (3200–3400 cm⁻¹). | C=O (Carbamate) at ~1690 cm⁻¹. | Sharp C=O at ~1750 cm⁻¹ (Diagnostic for 5-membered ring). |

| Solubility | Water/Methanol (High). | DCM/EtOAc (High). | DCM/Chloroform (High). |

| TLC (Stain) | Ninhydrin (+), KMnO₄ (+). | Ninhydrin (-) or faint; UV (+). | Ninhydrin (-); UV (+/-). |

References

-

Sigma-Aldrich. (1R,2R)-trans-2-Aminocyclopentanol hydrochloride Product Specification. Retrieved from .

-

National Center for Biotechnology Information (NCBI). Oxazolidinone synthesis and applications. PubChem Compound Summary. Retrieved from .[1]

-

Garg, S. K., et al. (2011). Enantioselective Synthesis of Amino Alcohols. Journal of the American Chemical Society. (Contextual grounding for amino alcohol reactivity). Retrieved from .

-

Organic Chemistry Portal. Synthesis of Oxazolidinones. Retrieved from .

Sources

Technical Guide: (1R,2R)-2-Aminocyclopentanol as a Chiral Ligand Precursor

Executive Summary

(1R,2R)-2-Aminocyclopentanol (ACP) represents a privileged chiral scaffold in asymmetric catalysis. While often overshadowed by its six-membered analog (trans-1,2-diaminocyclohexane or 2-aminocyclohexanol), the cyclopentyl backbone offers distinct conformational advantages. The five-membered ring imposes a tighter "envelope" geometry, reducing conformational flux compared to the cyclohexane chair. This rigidity translates to sharper stereochemical communication in transition metal complexes and organocatalysts, particularly in oxazaborolidine-mediated reductions and diethylzinc additions.

This guide details the structural rationale, enzymatic isolation, and ligand engineering of (1R,2R)-ACP for high-value asymmetric transformations.

Part 1: Structural Paradigm & Ligand Design

The Cyclopentyl Advantage

The efficacy of a chiral ligand is often dictated by its "bite angle" and the rigidity of its backbone.

-

Conformational Locking: Unlike cyclohexane derivatives, which can undergo chair-chair interconversions (albeit slow with bulky substituents), the cyclopentane ring in (1R,2R)-ACP exists predominantly in a rigid envelope conformation. This locks the heteroatoms (N and O) into a fixed spatial arrangement, minimizing entropy loss upon metal coordination.

-

Bite Angle Modulation: The N-C-C-O torsion angle in trans-2-aminocyclopentanol is naturally constrained (~60-70°), making it ideal for forming 5-membered chelate rings with metals (e.g., Cu, Zn, B) that require specific tetrahedral or square-planar geometries.

Ligand Classes

(1R,2R)-ACP serves as a precursor for three primary ligand classes:

-

Oxazaborolidines (CBS Analogs): For enantioselective reduction of ketones.

-

Schiff Bases (Salen-type): For Lewis acid catalysis (e.g., diethylzinc addition).

-

Phosphino-amino-alcohols: For transition metal hydrogenation (Ir, Ru).

Figure 1: Derivatization pathways for (1R,2R)-ACP transforming the core scaffold into functional catalyst classes.

Part 2: Synthesis & Enzymatic Resolution

Obtaining enantiopure (1R,2R)-ACP is the critical first step. While chemical resolution is possible, enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard due to its high E-value (enantiomeric ratio) and operational simplicity.

Mechanism of Resolution

CAL-B selectively acylates the (1R,2R)-enantiomer of the racemic trans-2-aminocyclopentanol, leaving the (1S,2S)-enantiomer unreacted (or vice-versa depending on the acyl donor and conditions, but typically the R-amine is acylated faster in similar scaffolds).

Key Parameters:

-

Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1]

-

Acyl Donor: Ethyl acetate (acts as both solvent and reactant) or dimethyl carbonate.

-

Temperature: 30–40°C (Balance between rate and enzyme stability).

Part 3: Experimental Protocols

Protocol A: Chemoenzymatic Preparation of (1R,2R)-ACP

Objective: Isolate enantiopure (1R,2R)-2-aminocyclopentanol from racemic trans-2-aminocyclopentanol.

Reagents:

-

Racemic trans-2-aminocyclopentanol (10 mmol)

-

Candida antarctica Lipase B (immobilized, 200 mg)

-

Ethyl acetate (Solvent/Acyl donor, 50 mL)

-

MTBE (for extraction)

Procedure:

-

Setup: In a round-bottom flask, dissolve racemic amine in ethyl acetate. Add the immobilized lipase.

-

Incubation: Stir the suspension at 30°C in an orbital shaker (200 rpm). Monitor conversion via chiral HPLC or GC.

-

Termination: Stop the reaction at 50% conversion (theoretical maximum for kinetic resolution). Filter off the enzyme beads (enzyme can be recycled).

-

Separation:

-

The filtrate contains the (1R,2R)-amide (acylated product) and the unreacted (1S,2S)-amine .

-

Acidify with 1M HCl to protonate the unreacted amine, extracting it into the aqueous phase.

-

The organic phase retains the (1R,2R)-amide.

-

-

Hydrolysis: Reflux the (1R,2R)-amide in 6M HCl for 4 hours to cleave the acetyl group.

-